Diethyl(3-methylbutylidene)malonate
Overview
Description
- Diethyl(3-methylbutylidene)malonate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>20</sub>O<sub>4</sub> .
- It is also known by other names such as diethyl 2-(3-methylbutylidene)malonate and propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester .
- The compound is a colorless liquid with a sweet ester odor.
Synthesis Analysis
- Diethyl(3-methylbutylidene)malonate can be synthesized through various methods, including alkylation of the corresponding enolate ion.
- The enolate is formed by reacting diethyl malonate with a suitable base.
Molecular Structure Analysis
- The molecular formula of Diethyl(3-methylbutylidene)malonate is C<sub>12</sub>H<sub>20</sub>O<sub>4</sub> .
- It has an average mass of 228.285 Da and a monoisotopic mass of 228.136154 Da .
- The compound contains four hydrogen bond acceptors and eight freely rotating bonds.
Chemical Reactions Analysis
- Diethyl(3-methylbutylidene)malonate can undergo alkylation reactions with suitable electrophiles.
- The resulting α-substituted compound can then undergo decarboxylation to yield a substituted acetic acid.
Physical And Chemical Properties Analysis
- Diethyl(3-methylbutylidene)malonate is a combustible liquid with a flash point of 111.2°C .
- It has a sweet ester odor and is miscible with ethyl alcohol, ether, and chloroform.
Scientific Research Applications
1. Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite
- Summary of Application: Diethyl malonate is synthesized with ethanol and malonic acid as reactants, using expandable graphite (EG) as a catalyst .
- Methods of Application: The catalytic activity of EG was investigated, which was prepared by a simple and rapid method with natural flake graphite, potassium permanganate, and sulfuric acid . The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness were determined through single factor experiments .
- Results: Under the appropriate conditions, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without an obvious loss of activity .
2. Solid-phase Synthesis of Arylidene and Alkylidene Malonates
- Summary of Application: Arylidene and alkylidene malonates are synthesized as versatile intermediates in the presence of mesoporous poly-melamine–formaldehyde .
- Methods of Application: The condensation reaction was conducted through a ball milling process as a non-conventional procedure and a greener methodology at room temperature under solvent-free conditions .
- Results: The mesoporous heterogeneous catalyst could be recovered and reused ten times, and the results showed a negligible loss of catalytic activity .
3. Synthesis of Pharmaceutical Intermediates
- Summary of Application: Diethyl malonate is used in the synthesis of various pharmaceutical intermediates .
- Methods of Application: The specific methods of application can vary widely depending on the particular intermediate being synthesized .
- Results: The production of pharmaceutical intermediates is a crucial step in the development of many medications .
4. Synthesis of Pesticide Intermediates
- Summary of Application: Diethyl malonate is used in the synthesis of pesticide intermediates .
- Methods of Application: The specific methods of application can vary widely depending on the particular intermediate being synthesized .
- Results: The production of pesticide intermediates is a crucial step in the development of many pesticides .
5. Synthesis of Amino Acids
- Summary of Application: Diethyl malonate is used in the synthesis of amino acids .
- Methods of Application: The specific methods of application can vary widely depending on the particular amino acid being synthesized .
- Results: The production of amino acids is a crucial step in the development of many biological and pharmaceutical products .
6. Synthesis of Liquid Crystal Materials
- Summary of Application: Diethyl malonate is used in the synthesis of liquid crystal materials .
- Methods of Application: The specific methods of application can vary widely depending on the particular liquid crystal material being synthesized .
- Results: The production of liquid crystal materials is a crucial step in the development of many electronic devices .
7. Synthesis of Coumarin
- Summary of Application: Diethyl malonate is used in the synthesis of coumarin .
- Methods of Application: The specific methods of application can vary widely depending on the particular coumarin being synthesized .
- Results: The production of coumarin is a crucial step in the development of many pharmaceutical and cosmetic products .
8. Synthesis of Insect Warning Pheromones
- Summary of Application: Diethyl malonate is used in the synthesis of insect warning pheromones .
- Methods of Application: The specific methods of application can vary widely depending on the particular pheromone being synthesized .
- Results: The production of insect warning pheromones is a crucial step in the development of many pest control strategies .
9. Synthesis of Antibacterial Derivatives
- Summary of Application: Diethyl malonate is used in the synthesis of antibacterial derivatives .
- Methods of Application: The specific methods of application can vary widely depending on the particular antibacterial derivative being synthesized .
- Results: The production of antibacterial derivatives is a crucial step in the development of many antibiotics .
Safety And Hazards
- The compound is flammable and causes eye irritation.
- It is harmful to aquatic life and should be handled with care.
Future Directions
- Further research could explore its applications in organic synthesis, pharmaceuticals, or materials science.
Please note that this analysis is based on available information, and additional research may provide further insights. 🌟
properties
IUPAC Name |
diethyl 2-(3-methylbutylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCGEUISONHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283137 | |
Record name | diethyl(3-methylbutylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(3-methylbutylidene)malonate | |
CAS RN |
51615-30-6 | |
Record name | Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51615-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30048 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051615306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl(3-methylbutylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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